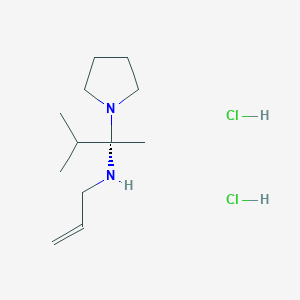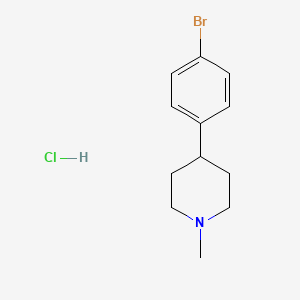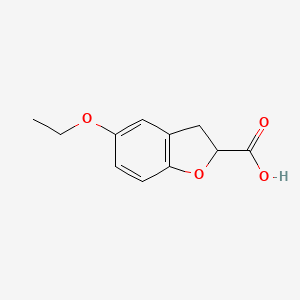![molecular formula C8H6F2N2O B11813444 2-(Difluoromethoxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11813444.png)
2-(Difluoromethoxy)-1H-pyrrolo[3,2-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluorométhoxy)-1H-pyrrolo[3,2-b]pyridine:
Préparation Méthodes
Voies de Synthèse et Conditions de Réaction: La synthèse du 2-(Difluorométhoxy)-1H-pyrrolo[3,2-b]pyridine implique généralement l'introduction du groupe difluorométhoxy sur le noyau pyrrolopyridine. Une méthode courante consiste à faire réagir un précurseur approprié de pyrrolopyridine avec un agent de difluorométhylation dans des conditions contrôlées. Par exemple, la réaction peut être effectuée en utilisant l'iodure de difluorométhyle en présence d'une base telle que le carbonate de potassium, suivie d'une purification pour obtenir le produit souhaité .
Méthodes de Production Industrielle: La production industrielle du 2-(Difluorométhoxy)-1H-pyrrolo[3,2-b]pyridine peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer l'efficacité et le rendement du composé. De plus, l'utilisation de techniques de purification avancées telles que la chromatographie et la cristallisation garantit la haute pureté du produit final .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-1H-pyrrolo[3,2-b]pyridine typically involves the introduction of the difluoromethoxy group onto the pyrrolopyridine core. One common method involves the reaction of a suitable pyrrolopyridine precursor with a difluoromethylating agent under controlled conditions. For example, the reaction can be carried out using difluoromethyl iodide in the presence of a base such as potassium carbonate, followed by purification to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types de Réactions: Le 2-(Difluorométhoxy)-1H-pyrrolo[3,2-b]pyridine subit diverses réactions chimiques, notamment :
Oxydation: Le composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium pour former les dérivés oxydés correspondants.
Réduction: Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour obtenir des formes réduites du composé.
Substitution: Le groupe difluorométhoxy peut être substitué par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Réactifs et Conditions Courants :
Oxydation: Peroxyde d'hydrogène, permanganate de potassium.
Réduction: Borohydrure de sodium, hydrure de lithium et d'aluminium.
Substitution: Halogénures, composés organométalliques.
Principaux Produits Formés: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le noyau pyrrolopyridine .
Applications de la Recherche Scientifique
Chimie: Le 2-(Difluorométhoxy)-1H-pyrrolo[3,2-b]pyridine est utilisé comme brique élémentaire dans la synthèse de molécules organiques plus complexes.
Biologie: En recherche biologique, ce composé est étudié pour son potentiel en tant que molécule bio-active. Il peut présenter des interactions intéressantes avec des cibles biologiques, ce qui en fait un candidat pour la découverte et le développement de médicaments .
Médecine: Les propriétés thérapeutiques potentielles du composé sont d'intérêt en chimie médicinale. Il peut servir de composé de tête pour le développement de nouveaux produits pharmaceutiques ciblant des maladies spécifiques .
Industrie: Dans le secteur industriel, le 2-(Difluorométhoxy)-1H-pyrrolo[3,2-b]pyridine est utilisé dans la production de produits chimiques de spécialité et de matériaux de pointe. Ses propriétés chimiques uniques en font un élément précieux pour diverses applications industrielles .
Mécanisme d'Action
Le mécanisme d'action du 2-(Difluorométhoxy)-1H-pyrrolo[3,2-b]pyridine implique son interaction avec des cibles moléculaires spécifiques. Le groupe difluorométhoxy peut améliorer l'affinité de liaison du composé à certaines protéines ou enzymes, ce qui conduit à la modulation de leur activité. Cette interaction peut affecter diverses voies et processus cellulaires, contribuant aux effets biologiques du composé .
Applications De Recherche Scientifique
Chemistry: 2-(Difluoromethoxy)-1H-pyrrolo[3,2-b]pyridine is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit interesting interactions with biological targets, making it a candidate for drug discovery and development .
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable for various industrial applications .
Mécanisme D'action
The mechanism of action of 2-(Difluoromethoxy)-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Composés Similaires:
- 2-(Difluorométhoxy)pyridine-3-carbaldéhyde
- Pyridines substituées par 4-[2-(Difluorométhoxy)phényl]
- Cétones difluorométhoxylées
Comparaison: Comparé à d'autres composés similaires, le 2-(Difluorométhoxy)-1H-pyrrolo[3,2-b]pyridine se distingue par son noyau pyrrolopyridine unique. Cette caractéristique structurelle confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications. La présence du groupe difluorométhoxy renforce encore sa réactivité et son potentiel en tant que molécule bio-active .
Propriétés
Formule moléculaire |
C8H6F2N2O |
|---|---|
Poids moléculaire |
184.14 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C8H6F2N2O/c9-8(10)13-7-4-6-5(12-7)2-1-3-11-6/h1-4,8,12H |
Clé InChI |
XHWXXSDQFOGZEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(N2)OC(F)F)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-(6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-YL)morpholine](/img/structure/B11813405.png)





![N,N-Dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline](/img/structure/B11813432.png)

